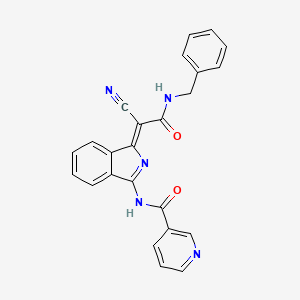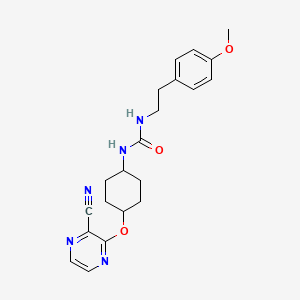![molecular formula C24H23ClN6O2S B2508383 N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-13-6](/img/structure/B2508383.png)
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , "N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide," is a complex organic molecule that appears to be related to various research efforts in the development of compounds with potential biological activity. Although the exact compound is not described in the provided papers, similar compounds with related structures have been synthesized and studied for their biological properties, such as antiproliferative activity against cancer cell lines and affinity toward adenosine receptors.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors and proceeding through various intermediates. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another compound was synthesized through a multi-step process that included thioalkylation and cyclization . These methods reflect the complexity and precision required in the synthesis of such intricate molecules.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of heterocyclic rings, such as triazolo[4,3-b]pyridazine and triazolo[4,5-d]pyrimidine, which are common scaffolds in medicinal chemistry due to their potential biological activities. The crystal structure of one related compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were analyzed using density functional theory (DFT) and compared with X-ray diffraction values .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation, cyclization, and nucleophilic substitution. For example, the synthesis of triazolopyrimidine derivatives involved nucleophilic substitution of chloro compounds with various amines . These reactions are crucial for introducing different substituents that can significantly alter the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The calculated HOMO and LUMO energies provide insight into the electronic characteristics of the compounds, which are important for understanding their reactivity and interaction with biological targets . The molecular electrostatic potential (MEP) surface map is another tool used to predict the behavior of these molecules in biological systems . Additionally, the antioxidant abilities of some derivatives were evaluated, showing significant activity in assays, which suggests potential for therapeutic applications .
Aplicaciones Científicas De Investigación
Reactivity and Applications of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are notable for their wide range of pharmacological activities. These compounds have been explored for their antioxidant, antimicrobial, and antifungal properties, among others. The reactivity of 1,2,4-triazole-3-thione derivatives, for instance, shows high indicators of antioxidant and antiradical activity, suggesting their potential in improving conditions and biochemical processes in patients exposed to high doses of radiation. These compounds are compared to biogenic amino acids like cysteine for their free SH-group structure, indicating their relevance in synthesizing compounds with similar biological functions (А. G. Kaplaushenko, 2019).
Synthesis and Physico-chemical Properties
The synthesis and study of the physico-chemical properties of 1,2,4-triazole derivatives have shown promising directions in research due to their significant potential in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are utilized in creating optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils, with many serving as corrosion inhibitors and pest control agents in agriculture. Their low toxicity further enhances their applicability in various domains (V. Parchenko, 2019).
Therapeutic Potential
The development of novel G protein-biased kappa agonists, including derivatives of 1,2,4-triazole, has highlighted the therapeutic potential of these compounds in reducing pain and itch while exhibiting fewer side effects compared to traditional treatments. This area of research demonstrates the innovative application of 1,2,4-triazole derivatives in creating safer and more effective therapeutic agents (Kendall L. Mores et al., 2019).
Propiedades
IUPAC Name |
N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2S/c1-16-6-8-17(9-7-16)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)34-15-22(32)27-14-18-4-2-3-5-19(18)25/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCZEBYULFHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

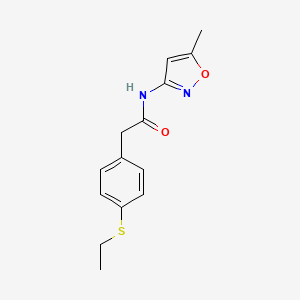
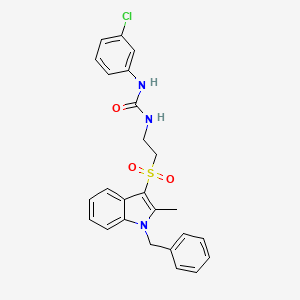
![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)
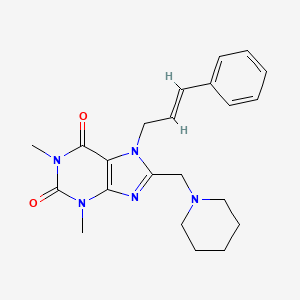

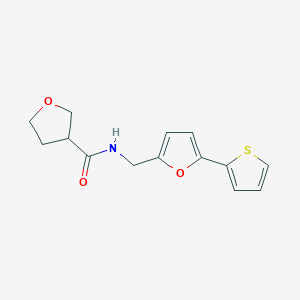
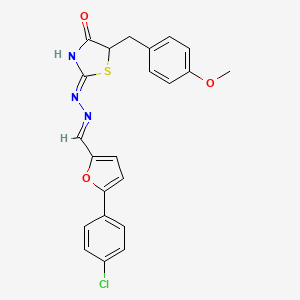
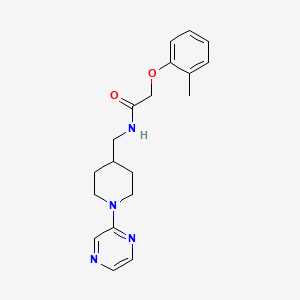
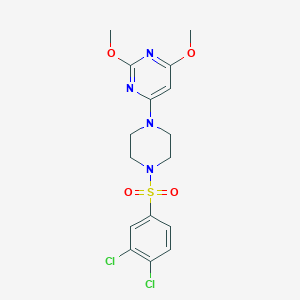
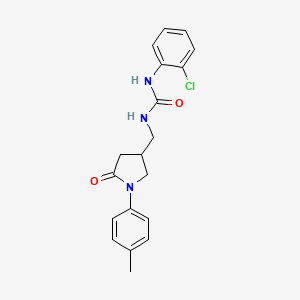
![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)
